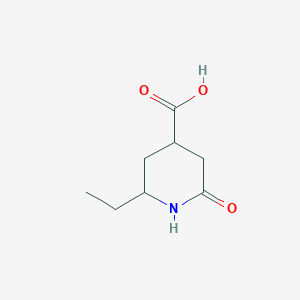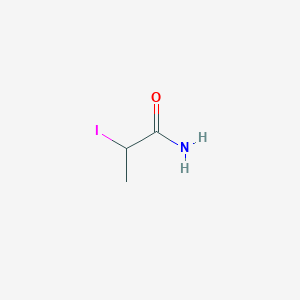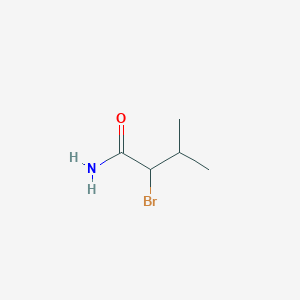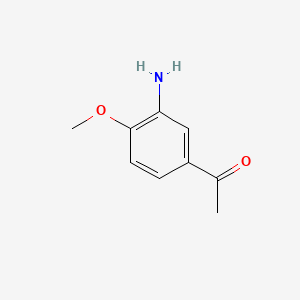
2-Methoxy-5-acetylaniline
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of compounds similar to 2-Methoxy-5-acetylaniline often involves multistep chemical reactions, starting from basic aromatic compounds or anilines, and introducing functional groups through various chemical reactions. For instance, the synthesis of related compounds can involve improved routes that offer advantages over traditional methods, such as higher yields or more straightforward reaction conditions. Key intermediates, such as ethynylanilines, are obtained through multiple steps, and their reaction with other compounds under specific conditions can lead to the desired product (Wang et al., 2003).
Molecular Structure Analysis
The molecular structure of 2-Methoxy-5-acetylaniline derivatives can be characterized using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry. These methods provide insights into the compound's geometric configuration, bond lengths, angles, and the overall 3D arrangement of atoms, which are crucial for understanding its reactivity and properties. For example, structural characterizations reveal how functional groups are oriented and interact with each other, which can significantly influence the compound's chemical behavior (Ajibade & Andrew, 2021).
Chemical Reactions and Properties
The chemical properties of 2-Methoxy-5-acetylaniline are influenced by its functional groups. The acetyl group, for instance, can undergo various chemical reactions, including hydrolysis, reduction, and nucleophilic acyl substitution, affecting the compound's reactivity. Similarly, the methoxy group can influence the electron density on the phenyl ring, affecting its reactivity towards electrophilic aromatic substitution reactions. Studies on related compounds highlight the complex interplay between different functional groups and how they affect the molecule's overall reactivity and stability (Wang, 2011).
Physical Properties Analysis
The physical properties of 2-Methoxy-5-acetylaniline, such as melting point, boiling point, solubility, and crystal structure, can be significantly influenced by its molecular structure. The presence of polar functional groups like acetyl and methoxy can affect its solubility in various solvents, which is essential for its application in chemical syntheses and industrial processes. The crystal structure, determined by X-ray diffraction, provides valuable information on the solid-state arrangement, which is crucial for understanding the material's macroscopic properties (Andrews et al., 1972).
Wissenschaftliche Forschungsanwendungen
-
Synthesis and Applications of m-Aryloxy Phenols
- Application Summary : m-Aryloxy phenols, which can be synthesized from phenol derivatives like 2-Methoxy-5-acetylaniline, have high potential as building blocks for the synthesis of bioactive natural products and conducting polymers . They have been found to have potential biological activities, including anti-tumor and anti-inflammatory effects .
- Methods of Application : Innovative synthetic methods have been developed for the preparation of m-aryloxy phenols, allowing for the preparation of complex m-aryloxy phenols with functional groups .
- Results or Outcomes : m-Aryloxy phenols have a wide range of applications, including as antioxidants, ultraviolet absorbers, and flame retardants. They are commonly used in the production of plastics, adhesives, and coatings due to their ability to improve these materials’ thermal stability and flame resistance .
-
Indium-Catalyzed Annulation of o-Acylanilines
- Application Summary : The annulation of o-acylanilines, like 2-Methoxy-5-acetylaniline, with alkoxyheteroarenes can lead to the synthesis of heteroaryl [b]quinolines (HA[b]Qs) with structural diversity .
- Methods of Application : The target HA[b]Q is addressed by the annulation of o-acylanilines and MeO–heteroarenes with the aid of an indium Lewis acid .
- Results or Outcomes : A series of indolo [3,2-b]quinolines prepared here can be subsequently transformed to structurally unprecedented cryptolepine derivatives .
-
Optical Properties of Composite Materials
- Application Summary : Composite materials based on poly [2-methoxy-5- (2-ethylhexyloxy)-1,4-phenylenevinylene] and titanium dioxide are used in the optoelectronic and chemical industries .
- Methods of Application : The behavior of chemical bonds in the composite and the influence exerted by an inorganic additive on its properties is studied .
- Results or Outcomes : The study of these composite materials can lead to advancements in the optoelectronic and chemical industries .
In the field of material science, similar compounds are used in the study of the optical properties of composite materials .
In the field of material science, similar compounds are used in the study of the optical properties of composite materials .
Safety And Hazards
2-Methoxy-5-acetylaniline is considered hazardous. It is harmful if swallowed and may cause cancer . Safety precautions include obtaining special instructions before use, not handling until all safety precautions have been read and understood, using personal protective equipment as required, and washing face, hands, and any exposed skin thoroughly after handling .
Eigenschaften
IUPAC Name |
1-(3-amino-4-methoxyphenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2/c1-6(11)7-3-4-9(12-2)8(10)5-7/h3-5H,10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRUQWUYHWFRXPC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1)OC)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30283460 | |
| Record name | 2-Methoxy-5-acetylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30283460 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methoxy-5-acetylaniline | |
CAS RN |
6318-64-5 | |
| Record name | 1-(3-Amino-4-methoxyphenyl)ethan-1-one | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006318645 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Methoxy-5-acetylaniline | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=31675 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Methoxy-5-acetylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30283460 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(3-AMINO-4-METHOXYPHENYL)ETHAN-1-ONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WRA6YV76T2 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



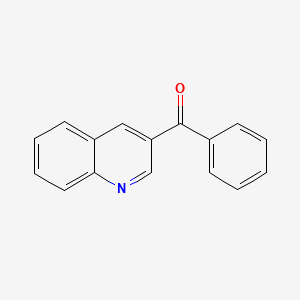

![5-bromo-3-methylbenzo[d]oxazol-2(3H)-one](/img/structure/B1267448.png)
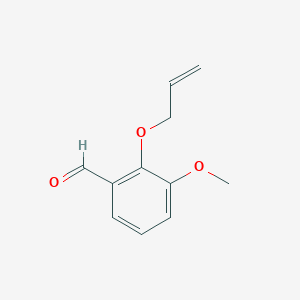

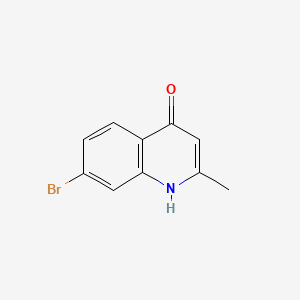


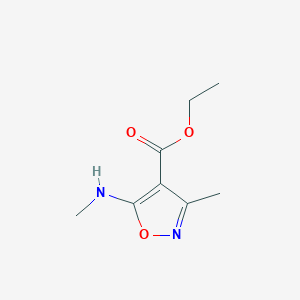
![1-(2-Hydroxyethyl)-3,4-dimethylpyrano[2,3-C]pyrazol-6(1H)-one](/img/structure/B1267462.png)
